2,6-DI-T-Butyl-4-(methacryloylaminomethyl)phenol
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Overview
Description
2,6-DI-T-Butyl-4-(methacryloylaminomethyl)phenol is an organic compound with a complex structure that includes tert-butyl groups and a methacryloylaminomethyl group attached to a phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-T-Butyl-4-(methacryloylaminomethyl)phenol typically involves the alkylation of phenol with tert-butyl groups followed by the introduction of a methacryloylaminomethyl group. The reaction conditions often require the use of strong acids or bases as catalysts and may involve multiple steps to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in the industrial setting.
Chemical Reactions Analysis
Types of Reactions
2,6-DI-T-Butyl-4-(methacryloylaminomethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
2,6-DI-T-Butyl-4-(methacryloylaminomethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Used in the production of plastics, rubber, and other materials to enhance their stability and longevity.
Mechanism of Action
The antioxidant properties of 2,6-DI-T-Butyl-4-(methacryloylaminomethyl)phenol are primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause cellular damage.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Another antioxidant with similar tert-butyl groups but lacking the methacryloylaminomethyl group.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics with a similar phenolic structure.
Uniqueness
2,6-DI-T-Butyl-4-(methacryloylaminomethyl)phenol is unique due to the presence of the methacryloylaminomethyl group, which enhances its reactivity and potential applications in various fields. This structural feature distinguishes it from other similar antioxidants and provides additional functional versatility.
Properties
IUPAC Name |
N-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-2-methylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2/c1-12(2)17(22)20-11-13-9-14(18(3,4)5)16(21)15(10-13)19(6,7)8/h9-10,21H,1,11H2,2-8H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZGRZBFUHXVBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611125 |
Source
|
Record name | N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-2-methylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13560-54-8 |
Source
|
Record name | N-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-2-methyl-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13560-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-2-methylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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